molecular formula C18H16FN5O4 B2952083 2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid CAS No. 951995-35-0

2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid

Cat. No. B2952083
CAS RN: 951995-35-0
M. Wt: 385.355
InChI Key: GCCMFVFTNPVOBK-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a fluorophenyl group, a trimethyl group, and an acetic acid group attached to the purine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring provides a rigid, planar structure, while the fluorophenyl and acetic acid groups would add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorophenyl and acetic acid groups. The fluorine atom is highly electronegative, which could make the compound reactive. Additionally, the acetic acid group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence its properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of purine derivatives is a active area of research, and new compounds with potential therapeutic applications are continually being discovered. This compound, with its complex structure and multiple functional groups, could be of interest for future studies .

properties

IUPAC Name

2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O4/c1-9-10(2)24-14-15(21(3)18(28)22(16(14)27)8-13(25)26)20-17(24)23(9)12-7-5-4-6-11(12)19/h4-7H,8H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCMFVFTNPVOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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